molecular formula C8H9N3O B11713744 (5-Methylpyrazolo[1,5-a]pyrimidin-3-yl)methanol

(5-Methylpyrazolo[1,5-a]pyrimidin-3-yl)methanol

Cat. No.: B11713744
M. Wt: 163.18 g/mol
InChI Key: LPOXRVSIXKSDOC-UHFFFAOYSA-N
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Description

(5-Methylpyrazolo[1,5-a]pyrimidin-3-yl)methanol is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by its fused ring structure, which includes both pyrazole and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methylpyrazolo[1,5-a]pyrimidin-3-yl)methanol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-methylpyrazole with ethoxymethylenmalonitrile in the presence of a base such as sodium ethanolate. This reaction proceeds through a series of steps, including condensation and cyclization, to form the desired pyrazolo[1,5-a]pyrimidine core .

Industrial Production Methods

Industrial production methods for this compound often utilize scalable and environmentally benign processes. For example, the use of deep eutectic solvents (DES) has been reported to provide high yields and simple work-up procedures . These methods are advantageous due to their reduced environmental impact and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(5-Methylpyrazolo[1,5-a]pyrimidin-3-yl)methanol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like sodium azide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

(5-Methylpyrazolo[1,5-a]pyrimidin-3-yl)methanol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (5-Methylpyrazolo[1,5-a]pyrimidin-3-yl)methanol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes, thereby affecting cellular processes such as proliferation and apoptosis . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (5-Methylpyrazolo[1,5-a]pyrimidin-3-yl)methanol include other pyrazolo[1,5-a]pyrimidine derivatives, such as:

Uniqueness

What sets this compound apart from similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties. For example, the presence of the methyl group at the 5-position and the hydroxymethyl group at the 3-position can significantly influence its reactivity and interaction with biological targets .

Properties

IUPAC Name

(5-methylpyrazolo[1,5-a]pyrimidin-3-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O/c1-6-2-3-11-8(10-6)7(5-12)4-9-11/h2-4,12H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPOXRVSIXKSDOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C=C1)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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